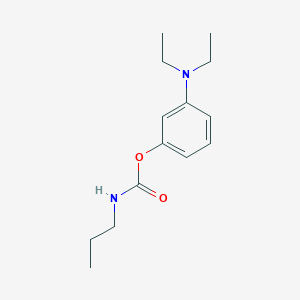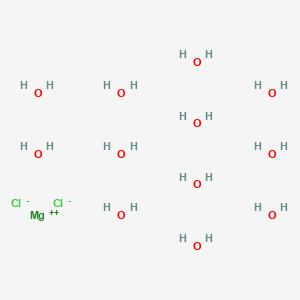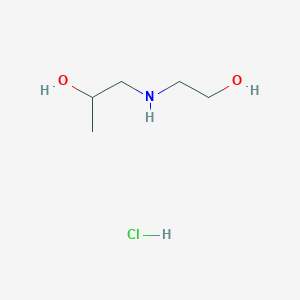
1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C7H17NO3This compound is characterized by the presence of both hydroxyl and amino functional groups, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride typically involves the reaction of 2-propanol with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{CH}_3\text{CH(OH)CH}_2\text{N(CH}_2\text{CH}_2\text{OH})_2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the amino group.
Substitution: Hydrochloric acid (HCl) can be used to facilitate nucleophilic substitution reactions
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(N,N-Bis(2-hydroxyethyl)amino)-2-propanol
- 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
Uniqueness
1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride is unique due to its specific combination of hydroxyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
58901-11-4 |
|---|---|
Formule moléculaire |
C5H14ClNO2 |
Poids moléculaire |
155.62 g/mol |
Nom IUPAC |
1-(2-hydroxyethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-5(8)4-6-2-3-7;/h5-8H,2-4H2,1H3;1H |
Clé InChI |
USDUOFAALPMCLY-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCCO)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


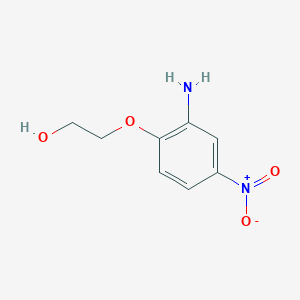

![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
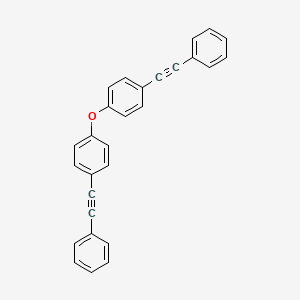

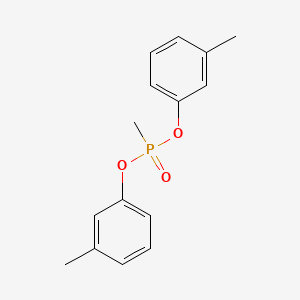




![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
